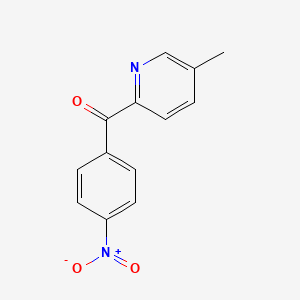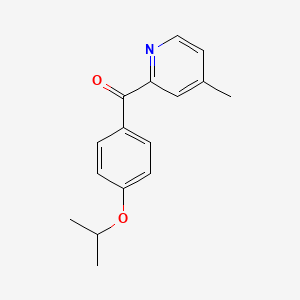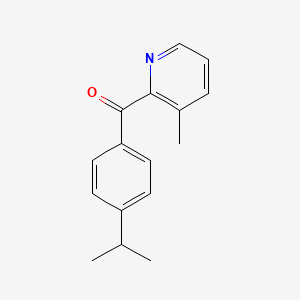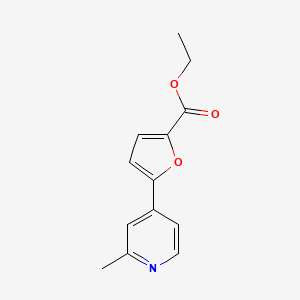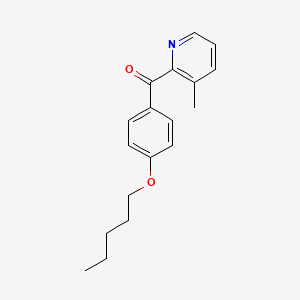
3-Methyl-2-(4-pentyloxybenzoyl)pyridine
Übersicht
Beschreibung
3-Methyl-2-(4-pentyloxybenzoyl)pyridine (MPBP) is a chemical compound that belongs to the family of pyridine derivatives. It is a potent and selective antagonist of the nicotinic acetylcholine receptor (nAChR) subtype α7. MPBP has been the subject of extensive research in recent years due to its potential therapeutic applications in various neurological disorders.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Pharmacological Evaluation
A study by Suresh, Lavanya, and Rao (2016) presented a new series of thiazolo-triazolo-pyridine derivatives for their significant antibacterial and antifungal activity. This research indicates the potential of 3-Methyl-2-(4-pentyloxybenzoyl)pyridine derivatives in the development of antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
2. Application in Organic Synthesis
Pan et al. (2010) described the use of imidazo[1,5-a]pyridine carbenes, closely related to 3-Methyl-2-(4-pentyloxybenzoyl)pyridine, in organic synthesis, particularly in the production of substituted furans. This work highlights the compound's role in facilitating complex chemical reactions (Pan et al., 2010).
3. Psychopharmacological Research
Research by Cosford et al. (2003) on 2-Methyl-6-(phenylethynyl)pyridine, a structural analog of 3-Methyl-2-(4-pentyloxybenzoyl)pyridine, explored its use as a noncompetitive mGlu5 receptor antagonist with potential applications in psychopharmacology (Cosford et al., 2003).
4. Synthesis of Functionalized Isoxazoles
Ruano, Fajardo, and Martín (2005) conducted a study on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, showcasing the role of pyridine derivatives in creating new chemical structures for further applications (Ruano, Fajardo, & Martín, 2005).
5. Cancer Research
A study by Dinda et al. (2014) explored the cytotoxicity of silver(I), gold(I), and gold(III) complexes of a pyridine wingtip substituted annelated N-heterocyclic carbene, relating to compounds like 3-Methyl-2-(4-pentyloxybenzoyl)pyridine in cancer research (Dinda et al., 2014).
Eigenschaften
IUPAC Name |
(3-methylpyridin-2-yl)-(4-pentoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-4-5-13-21-16-10-8-15(9-11-16)18(20)17-14(2)7-6-12-19-17/h6-12H,3-5,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGQEQGDFGBADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801219640 | |
| Record name | (3-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801219640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(4-pentyloxybenzoyl)pyridine | |
CAS RN |
1187167-21-0 | |
| Record name | (3-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801219640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



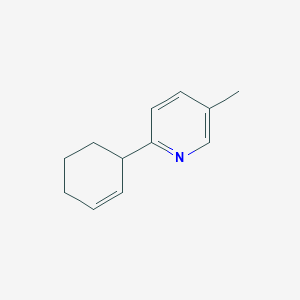
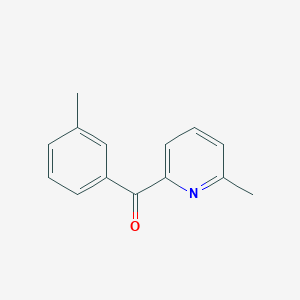
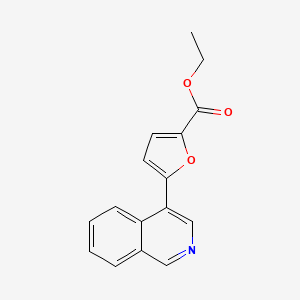


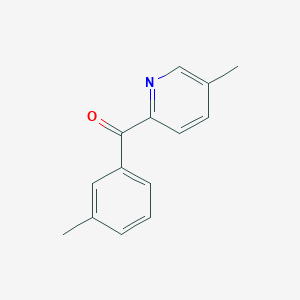

![5,2'-Dimethyl-[2,4']bipyridinyl](/img/structure/B1392012.png)
